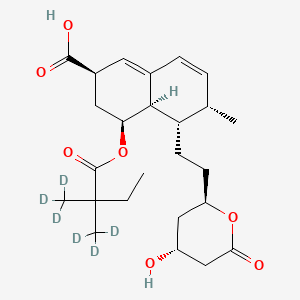
Betahistine-d3 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betahistine-d3 (hydrochloride) is a deuterated form of betahistine, a histamine-like antivertigo drug. It is primarily used for treating symptoms associated with Ménière’s disease, such as vertigo, tinnitus, and hearing loss . The deuterated form, Betahistine-d3, is often used in scientific research to study the pharmacokinetics and metabolism of betahistine due to its stable isotopic labeling.
Mechanism of Action
Target of Action
Betahistine-d3 dihydrochloride primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is a strong antagonist .
Mode of Action
This compound acts as a weak agonist at histamine H1 receptors and a potent antagonist at H3 receptors . As an agonist of H1 receptors, it causes local vasodilation and increased permeability . As an antagonist of H3 receptors, it increases the generation of neuronal excitation, for example, in the vestibular nuclei .
Biochemical Pathways
The action of this compound on histamine receptors influences the endolymphatic fluid homeostasis in the ear . This action helps to reverse the underlying problem of endolymphatic hydrops .
Pharmacokinetics
This compound undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA) . Due to the extremely low plasma levels of this compound, 2PAA can be considered a surrogate index for quantitation of the parent drug . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been calculated for each subject from concentrations of 2-PAA in plasma .
Result of Action
The primary result of this compound action is the reduction of episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors . The overall monthly attack rate fell significantly by the factor 0.758 (0.705 to 0.816; P<0.001) .
Biochemical Analysis
Biochemical Properties
Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betahistine-d3 (hydrochloride) can be synthesized through a multi-step process starting from deuterated precursors. The synthesis involves the reaction of deuterated pyridine with deuterated ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Betahistine-d3 (hydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Betahistine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Betahistine can be oxidized to form 2-pyridylacetic acid, its primary metabolite.
Substitution: It can undergo substitution reactions, particularly N-acetylation, to form N-acetyl betahistine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acetic anhydride and triethylamine are commonly used for N-acetylation reactions.
Major Products
Oxidation: 2-pyridylacetic acid
Substitution: N-acetyl betahistine
Scientific Research Applications
Betahistine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of betahistine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.
Drug Interaction Studies: Used to investigate potential interactions between betahistine and other drugs.
Clinical Research: Employed in clinical trials to evaluate the efficacy and safety of betahistine in treating Ménière’s disease.
Comparison with Similar Compounds
Betahistine-d3 (hydrochloride) can be compared with other histamine analogs and antivertigo agents:
Betahistine Dihydrochloride: The non-deuterated form, commonly used in clinical settings.
Betahistine Mesilate: Another salt form of betahistine, used interchangeably with the dihydrochloride form but with different pharmacokinetic properties.
Dimenhydrinate: An antihistamine used to treat motion sickness and vertigo, but with a different mechanism of action.
Betahistine-d3 (hydrochloride) is unique due to its stable isotopic labeling, making it particularly valuable in research settings for detailed pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-GXXYEPOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)






![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

